

Physical and chemical properties of 5-methyl-2-hepten-4-one

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Compound of Interest

Compound Name: *Filbertone*

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An In-depth Technical Guide to 5-Methyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hepten-4-one, also known by its trivial name **filbertone**, is an unsaturated ketone naturally occurring as a key flavor component in hazelnuts (*Corylus avellana*).^[1] Its characteristic nutty, roasted, and sweet aroma has led to its widespread use in the flavor and fragrance industries.^{[2][3]} Beyond its organoleptic properties, this compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.^[4] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-2-hepten-4-one, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.

Physicochemical Properties

5-Methyl-2-hepten-4-one is a clear, colorless to light yellow liquid with a strong, nutty, and hazelnut-like odor.^[5] It is slightly soluble in water but soluble in oils and ethanol.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Methyl-2-hepten-4-one

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O	[6]
Molecular Weight	126.20 g/mol	[6][7]
CAS Number	81925-81-7	[7]
FEMA Number	3761	[8]
Appearance	Clear, colorless to light yellow liquid	[5]
Odor	Nutty, hazelnut, roasted, fatty, sweet	[2][3]
Boiling Point	170 °C (at 1 atm)	[2]
Melting Point	Not available	
Density	0.845 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.444	[2]
Solubility	Slightly soluble in water; soluble in oils and ethanol.	[1]
Flash Point	61 °C (141.8 °F) - closed cup	

Spectroscopic Data

The structural elucidation of 5-methyl-2-hepten-4-one is supported by various spectroscopic techniques. A summary of the available data is provided in the following tables.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

¹ H NMR (ppm)	¹³ C NMR (ppm)	Assignment
Data not available in a consolidated source	Data not available in a consolidated source	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data not readily available. Expected peaks would include C=O stretch (ketone), C=C stretch (alkene), and C-H stretches/bends.	

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
126	[M] ⁺ (Molecular Ion)
Detailed fragmentation data not readily available. Common fragmentation patterns for ketones include α -cleavage and McLafferty rearrangement.	

Note: While individual spectra are available in databases such as NIST and SpectraBase, a consolidated and assigned dataset for NMR, IR, and detailed MS fragmentation is not readily found in the searched literature.^{[9][10]}

Synthesis Protocols

Several synthetic routes to 5-methyl-2-hepten-4-one have been developed, each with its own advantages and disadvantages. The following sections detail two common methods.

Grignard Reaction-Based Synthesis

This classic organometallic approach involves the reaction of a Grignard reagent with an α,β -unsaturated aldehyde, followed by oxidation.

Experimental Protocol:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (24.32 g) are suspended in anhydrous diethyl ether (100 mL). A solution of 2-bromobutane (137 g) in

anhydrous diethyl ether is added dropwise to initiate the formation of 2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

- **Reaction with Crotonaldehyde:** The Grignard reagent solution is cooled to 0-10 °C in an ice bath. A solution of crotonaldehyde (56 g) in diethyl ether (60 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is brought to reflux and heated for 2 hours.
- **Work-up and Isolation of the Intermediate Alcohol:** The reaction is cooled and quenched by the slow addition of ice-cold water followed by hydrochloric acid until the magnesium salts dissolve. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting 5-methyl-hept-2-en-4-ol is purified by vacuum distillation.
- **Oxidation to 5-Methyl-2-hepten-4-one:** The purified alcohol (52 g) is cooled in an ice bath. A solution of sodium dichromate (40.34 g) and sulfuric acid (54.1 g) in water is added slowly, keeping the temperature below 20 °C. The mixture is stirred at room temperature for one hour after the addition is complete.
- **Final Work-up and Purification:** The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield 5-methyl-2-hepten-4-one.

Chemoenzymatic Synthesis of (S)-5-methylhept-2-en-4-one

This method provides an enantioenriched product, which is often desirable as the sensory properties of chiral flavor compounds can be enantiomer-dependent.^[11]

Experimental Protocol:

- **Acylation:** (S)-2-methylbutanoic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. This is followed by reaction with potassium ethyl malonate in the presence of magnesium chloride to yield ethyl (S)-2-(2-methylbutanoyl)malonate.^[12]

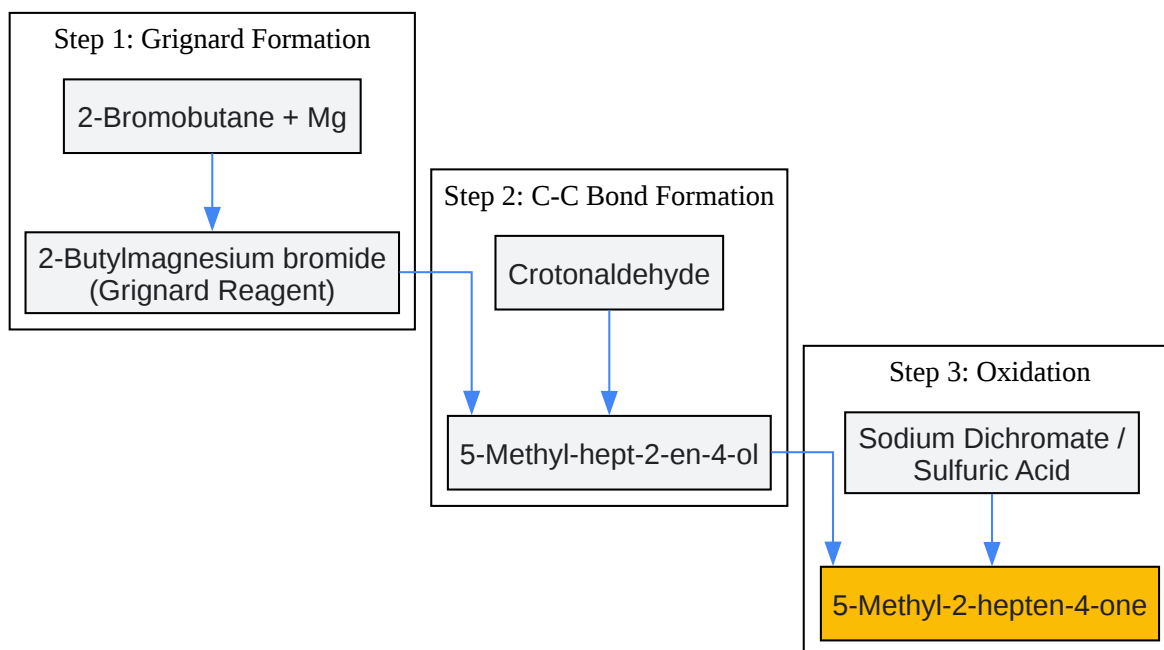
- **Enzymatic Hydrolysis and Decarboxylation:** The resulting β -keto ester is subjected to enzymatic hydrolysis using an appropriate lipase (e.g., Novozym 435) in a phosphate buffer. This step selectively hydrolyzes one of the ester groups and is followed by spontaneous decarboxylation to yield (S)-4-methyl-3-oxohexanoic acid.[12]
- **Aldol Condensation:** The β -keto acid is then condensed with acetaldehyde in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHSO₄). This reaction forms the aldol addition product, (S)-2-hydroxy-5-methylhept-4-one.[12]
- **Dehydration and Purification:** The final step is an acid-catalyzed dehydration of the aldol product using p-toluenesulfonic acid monohydrate in a solvent like cyclohexane at elevated temperature. The resulting (S)-5-methylhept-2-en-4-one is then purified by vacuum distillation.[11][12]

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any significant studies on the biological activity, mechanism of action, or signaling pathways of 5-methyl-2-hepten-4-one in the context of drug development or pharmacology. Its primary role in scientific literature is as a flavor and fragrance compound and a synthetic intermediate.[13] Toxicological studies have been conducted for its safety assessment as a fragrance ingredient.[14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

Mandatory Visualizations

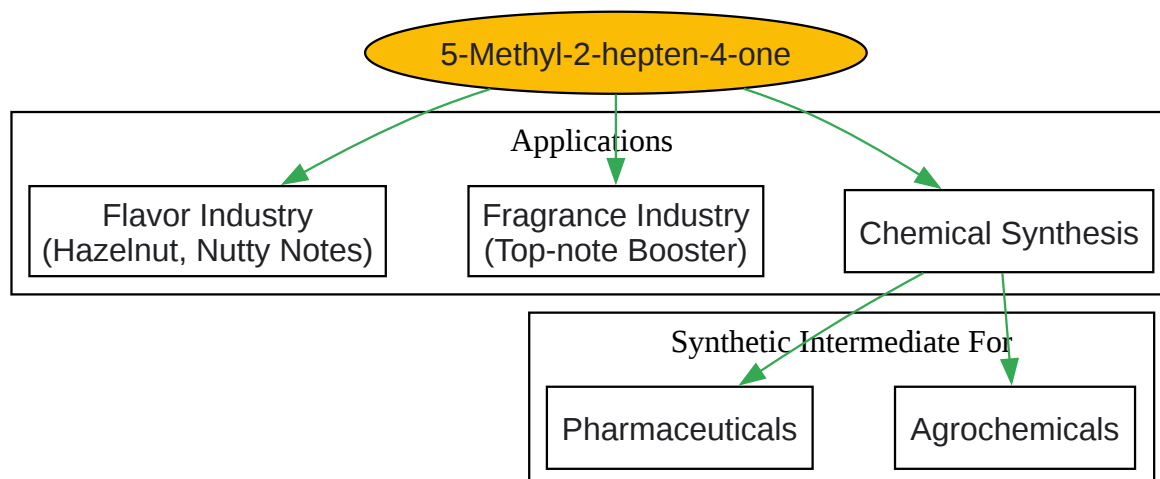
Synthesis Workflow: Grignard Reaction Route



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Caption: Workflow for the synthesis of 5-methyl-2-hepten-4-one via the Grignard reaction.

Logical Relationship: Applications



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Caption: Key application areas of 5-methyl-2-hepten-4-one.

Safety and Handling

5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.

Recommended Handling Precautions:

- Handle in a well-ventilated place.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
- Take precautionary measures against static discharge.
- Avoid breathing vapor or mist.
- Wash skin thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from oxidizing agents and incompatible materials.

Conclusion

5-Methyl-2-hepten-4-one is a well-characterized α,β -unsaturated ketone with significant commercial importance in the flavor and fragrance sector. Its synthesis is achievable through various established organic chemistry methodologies, offering routes to both racemic and enantioenriched forms. While its physicochemical properties and synthesis are well-documented, there is a notable absence of research into its biological activities and potential pharmacological applications. This presents an opportunity for future investigation, particularly given its status as a naturally occurring compound with widespread human exposure through food and consumer products. For professionals in drug development, its utility currently lies primarily as a synthetic building block rather than a bioactive lead compound.

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